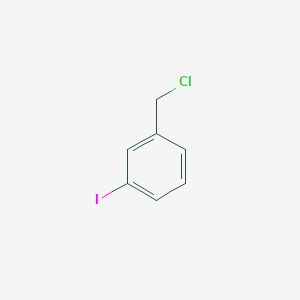

1-(Chloromethyl)-3-iodobenzene

Übersicht

Beschreibung

Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions used in the synthesis process .Molecular Structure Analysis

This involves the study of the compound’s molecular structure, often using techniques like X-ray crystallography, NMR spectroscopy, or computational methods .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis

This involves the study of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity .Wissenschaftliche Forschungsanwendungen

Synthesis of Hyper Cross-linked Polymers (HCPs)

- Scientific Field: Polymer Chemistry .

- Application Summary: HCPs are a class of porous materials that have been intensively used in recent years. They are synthesized by Friedel Craft reactions, which often involve chloromethyl compounds .

- Methods of Application: The HCP material is synthesized by three methods: Post crosslinking of polymer precursors, direct single step poly-condensation reaction of functional monomers, and Crosslinking by external cross linkers .

- Results or Outcomes: HCPs have extremely high surface areas, good porosity, low density, efficient adsorption properties, easy synthesis, less cost, environmental friendly, high thermal and chemical stability, light weight and reusability etc. These extraordinary features make HCPs promising candidates for solving environmental pollution and catalysis as well as energy crisis .

Chloromethylation of Aromatic Compounds

- Scientific Field: Organic Chemistry .

- Application Summary: Chloromethyl substituted aromatic compounds are promising key intermediates because of their easy transformation to a variety of fine or special chemicals, polymers and pharmaceuticals .

- Methods of Application: The chloromethylation of aromatic compounds is carried out with dimethoxymethane and chlorosulfonic acid catalyzed by ZnI2 in CH2Cl2 under mild conditions .

- Results or Outcomes: The chloromethylation of benzene with dimethoxymethane and chlorosulfonic acid in the presence of 5 mol% of ZnI2 in CH2Cl2 at 5−10°C resulted in the formation of chloromethyl derivatives in good to excellent yields .

Water Treatment

- Scientific Field: Environmental Science .

- Application Summary: Hyper Cross-linked polymers (HCPs), which can be synthesized using chloromethyl compounds, have been used for water treatment .

- Methods of Application: The HCPs are used as adsorbents to remove pollutants from water. Their high surface area and porosity make them efficient for this application .

- Results or Outcomes: The use of HCPs in water treatment has shown promising results in reducing environmental pollution. They are reusable, cost-effective, and environmentally friendly .

Drug Delivery

- Scientific Field: Pharmaceutical Sciences .

- Application Summary: HCPs have also found applications in the field of drug delivery .

- Methods of Application: The porous structure of HCPs allows for the encapsulation of drugs, which can then be released in a controlled manner .

- Results or Outcomes: The use of HCPs in drug delivery has shown potential in improving the efficiency of drug delivery systems, offering controlled release and targeted delivery .

Gas Storage

- Scientific Field: Material Science .

- Application Summary: Hyper Cross-linked polymers (HCPs), which can be synthesized using chloromethyl compounds, have been used for gas storage .

- Methods of Application: The HCPs are used as storage materials due to their high surface area and porosity .

- Results or Outcomes: The use of HCPs in gas storage has shown promising results in improving the efficiency of gas storage systems .

Sensing

- Scientific Field: Sensor Technology .

- Application Summary: HCPs have also found applications in the field of sensing .

- Methods of Application: The porous structure of HCPs allows for the encapsulation of sensing materials, which can then be used in a variety of sensing applications .

- Results or Outcomes: The use of HCPs in sensing has shown potential in improving the sensitivity and selectivity of various sensors .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(chloromethyl)-3-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClI/c8-5-6-2-1-3-7(9)4-6/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWGGDQMRBOFYKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30516740 | |

| Record name | 1-(Chloromethyl)-3-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30516740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Chloromethyl)-3-iodobenzene | |

CAS RN |

60076-09-7 | |

| Record name | 1-(Chloromethyl)-3-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30516740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

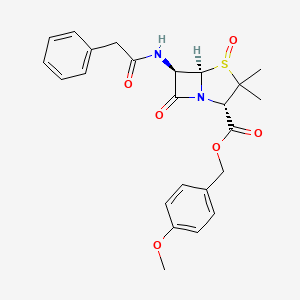

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.